molecular formula C7H6BrClZn B14883438 3-Chloro-2-methylphenylzinc bromide

3-Chloro-2-methylphenylzinc bromide

Cat. No.: B14883438
M. Wt: 270.9 g/mol
InChI Key: NDHRZEWVXXNGSN-UHFFFAOYSA-M
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Description

3-Chloro-2-methylphenylzinc bromide is an organozinc compound with the molecular formula C₇H₆BrClZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in the field of organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-2-methylphenylzinc bromide can be synthesized through the reaction of 3-chloro-2-methylbromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the following steps:

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but may involve larger reactors and more controlled environments to ensure consistency and purity. The use of automated systems for reagent addition and temperature control is common to optimize the yield and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-methylphenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions. It can participate in:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically biaryl compounds or substituted alkenes, depending on the nature of the electrophile used in the coupling reaction .

Mechanism of Action

The mechanism by which 3-chloro-2-methylphenylzinc bromide exerts its effects involves the formation of carbon-carbon bonds through cross-coupling reactions. The compound acts as a nucleophile, donating its phenyl group to an electrophilic partner in the presence of a catalyst. This process typically involves the following steps:

Comparison with Similar Compounds

  • Phenylzinc bromide
  • 2-Methylphenylzinc bromide
  • 4-Chlorophenylzinc bromide

Comparison: 3-Chloro-2-methylphenylzinc bromide is unique due to the presence of both a chlorine and a methyl group on the phenyl ring. This substitution pattern can influence the reactivity and selectivity of the compound in cross-coupling reactions. Compared to phenylzinc bromide, the additional substituents can provide steric and electronic effects that may enhance or hinder certain reactions .

Properties

Molecular Formula

C7H6BrClZn

Molecular Weight

270.9 g/mol

IUPAC Name

bromozinc(1+);1-chloro-2-methylbenzene-3-ide

InChI

InChI=1S/C7H6Cl.BrH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1

InChI Key

NDHRZEWVXXNGSN-UHFFFAOYSA-M

Canonical SMILES

CC1=[C-]C=CC=C1Cl.[Zn+]Br

Origin of Product

United States

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